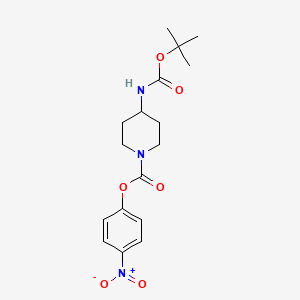
4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. The compound is characterized by the presence of a nitrophenyl group, a tert-butoxycarbonyl (Boc) protecting group, and a piperidine ring.
Preparation Methods
The synthesis of 4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenol, tert-butyl carbamate, and piperidine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reactions.
Chemical Reactions Analysis
4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate can undergo various chemical reactions:
Substitution Reactions: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.
Scientific Research Applications
4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and receptor ligands for biological studies.
Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of their functions. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with hydrophobic pockets in proteins. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis.
Comparison with Similar Compounds
4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate can be compared with other similar compounds:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is similar in structure but has a phenyl group instead of a nitrophenyl group, leading to different reactivity and applications.
N-Boc-piperidine-4-carbonitrile: This compound has a cyano group instead of a nitrophenyl group, which affects its chemical properties and uses.
4-Amino-1-Boc-piperidine: This compound lacks the nitrophenyl group and is used as an intermediate in different synthetic pathways.
Each of these compounds has unique properties and applications, making them valuable in various fields of research and industry.
Properties
Molecular Formula |
C17H23N3O6 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O6/c1-17(2,3)26-15(21)18-12-8-10-19(11-9-12)16(22)25-14-6-4-13(5-7-14)20(23)24/h4-7,12H,8-11H2,1-3H3,(H,18,21) |
InChI Key |
CMPZXDGEKXETGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine](/img/structure/B11821903.png)
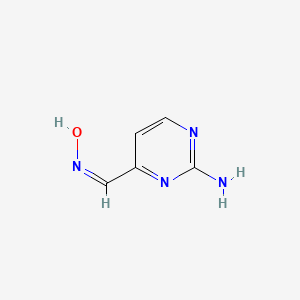
![Bis[2-(2-bromoisobutyryloxy)-undecyl] disulphide](/img/structure/B11821916.png)
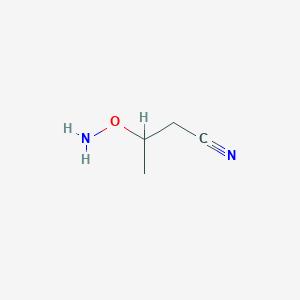
![N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine](/img/structure/B11821943.png)
![N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B11821956.png)
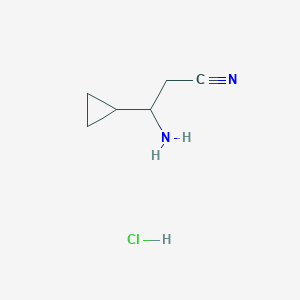
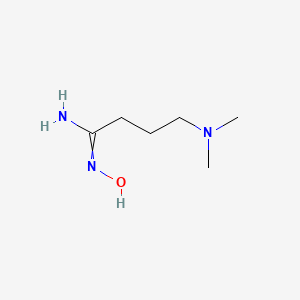

![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B11821985.png)
![rac-[(1R,2S,5S)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine](/img/structure/B11821988.png)
![N-{5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-ylidene}hydroxylamine](/img/structure/B11821993.png)

![tert-butyl (1S,5R)-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11822000.png)
